molecular formula C11H18N2O2 B1367733 N-methyl-{[5-(morpholinomethyl)-2-furyl]methyl}amine CAS No. 893741-66-7

N-methyl-{[5-(morpholinomethyl)-2-furyl]methyl}amine

Cat. No.: B1367733
CAS No.: 893741-66-7
M. Wt: 210.27 g/mol
InChI Key: RVGSMPQAXGUMNM-UHFFFAOYSA-N
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Description

N-methyl-{[5-(morpholinomethyl)-2-furyl]methyl}amine is a versatile chemical compound with a unique structure that includes a morpholine ring and a furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-{[5-(morpholinomethyl)-2-furyl]methyl}amine typically involves a multi-step process. One common method includes the Mannich reaction, where a secondary amine (morpholine) reacts with formaldehyde and a furan derivative to form the desired product. The reaction conditions often involve mild temperatures and the use of solvents like ethanol or methanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-methyl-{[5-(morpholinomethyl)-2-furyl]methyl}amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine or furan rings are substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; mild to moderate temperatures.

    Reduction: Lithium aluminum hydride; low temperatures, inert atmosphere.

    Substitution: Various nucleophiles; solvents like dichloromethane or acetonitrile, room temperature to moderate heating.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amine compounds, and substituted morpholine or furan derivatives .

Scientific Research Applications

N-methyl-{[5-(morpholinomethyl)-2-furyl]methyl}amine has a wide range of applications in scientific research:

    Medicinal Chemistry: It is used in the synthesis of pharmaceutical compounds, particularly those targeting neurological and cardiovascular systems.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: It is utilized in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N-methyl-{[5-(morpholinomethyl)-2-furyl]methyl}amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways .

Comparison with Similar Compounds

Similar Compounds

    N-methyl-{[5-(morpholinomethyl)-2-thienyl]methyl}amine: Similar structure but with a thiophene ring instead of a furan ring.

    N-methyl-{[5-(piperidin-1-ylmethyl)-2-furyl]methyl}amine: Similar structure but with a piperidine ring instead of a morpholine ring.

Uniqueness

N-methyl-{[5-(morpholinomethyl)-2-furyl]methyl}amine is unique due to the presence of both a morpholine ring and a furan ring, which confer specific chemical properties and reactivity. This combination makes it particularly useful in applications requiring both hydrophilic and aromatic characteristics .

Properties

IUPAC Name

N-methyl-1-[5-(morpholin-4-ylmethyl)furan-2-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-12-8-10-2-3-11(15-10)9-13-4-6-14-7-5-13/h2-3,12H,4-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVGSMPQAXGUMNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(O1)CN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40586191
Record name N-Methyl-1-{5-[(morpholin-4-yl)methyl]furan-2-yl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40586191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893741-66-7
Record name N-Methyl-1-{5-[(morpholin-4-yl)methyl]furan-2-yl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40586191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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